molecular formula C26H28N6O3 B11460851 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide

Cat. No.: B11460851
M. Wt: 472.5 g/mol
InChI Key: BSHOLXGYLZWLMX-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide is a complex organic compound that features a combination of pyrimidine, indole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide typically involves multi-step organic reactions. One common approach is the condensation of 4,6-dimethylpyrimidine-2-amine with a suitable aldehyde or ketone to form the intermediate Schiff base. This intermediate is then reacted with 2-(5-methoxy-1H-indol-3-yl)ethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave irradiation to enhance reaction rates and yields. For example, the synthesis of similar pyrimidine derivatives has been achieved using microwave-assisted reactions, which offer advantages such as reduced reaction times and improved yields .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine and indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine or indole derivatives.

Scientific Research Applications

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide is unique due to its combination of pyrimidine, indole, and benzamide moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H28N6O3

Molecular Weight

472.5 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-4-methoxybenzamide

InChI

InChI=1S/C26H28N6O3/c1-16-13-17(2)30-26(29-16)32-25(31-24(33)18-5-7-20(34-3)8-6-18)27-12-11-19-15-28-23-10-9-21(35-4)14-22(19)23/h5-10,13-15,28H,11-12H2,1-4H3,(H2,27,29,30,31,32,33)

InChI Key

BSHOLXGYLZWLMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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